Ethyl 3-nitrophenyl carbonate

Catalog No.
S15300145
CAS No.
22719-89-7
M.F
C9H9NO5
M. Wt
211.17 g/mol
Availability
In Stock
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Ethyl 3-nitrophenyl carbonate

CAS Number

22719-89-7

Product Name

Ethyl 3-nitrophenyl carbonate

IUPAC Name

ethyl (3-nitrophenyl) carbonate

Molecular Formula

C9H9NO5

Molecular Weight

211.17 g/mol

InChI

InChI=1S/C9H9NO5/c1-2-14-9(11)15-8-5-3-4-7(6-8)10(12)13/h3-6H,2H2,1H3

InChI Key

YIGVFWSKHJXUEU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)OC1=CC=CC(=C1)[N+](=O)[O-]

Ethyl 3-nitrophenyl carbonate is an organic compound characterized by the presence of a nitro group attached to a phenyl ring, which is further connected to an ethyl carbonate moiety. The molecular formula of ethyl 3-nitrophenyl carbonate is C9H10N2O4C_9H_{10}N_{2}O_{4}, and it features a structure that includes both aromatic and aliphatic components, making it a versatile intermediate in organic synthesis.

  • Nucleophilic Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where nucleophiles attack the electrophilic carbon of the nitrophenyl group.
  • Transesterification: This compound can react with alcohols in the presence of a base to form corresponding esters, a reaction often catalyzed by bases like triethylamine or dimethylaminopyridine .
  • Hydrolysis: Under acidic or basic conditions, the carbonate group can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.

Research indicates that compounds containing nitrophenyl groups often exhibit biological activity. Ethyl 3-nitrophenyl carbonate has been studied for its potential antimicrobial and anticancer properties. The biological effects are largely attributed to the nitro group, which can influence enzyme inhibition and cellular interactions . Additionally, studies have shown that similar nitrophenyl compounds may affect various biological pathways, making them valuable in medicinal chemistry.

The synthesis of ethyl 3-nitrophenyl carbonate typically involves several steps:

  • Nitration: The starting material, phenol or an appropriate substituted phenol, undergoes nitration using a mixture of concentrated nitric and sulfuric acid to introduce the nitro group.
  • Carbonation: The resulting nitrophenol is then reacted with ethyl chloroformate in the presence of a base such as triethylamine to form ethyl 3-nitrophenyl carbonate.
  • Purification: The product is usually purified through recrystallization or chromatography to achieve high purity levels.

Ethyl 3-nitrophenyl carbonate serves various applications in chemical synthesis and research:

  • Intermediate in Organic Synthesis: It is used as a building block for synthesizing more complex organic molecules, including pharmaceuticals and agrochemicals.
  • Materials Science: The compound can be utilized in developing new materials with specific electronic or optical properties due to its unique structural features.
  • Research Tool: In biochemical studies, it acts as a substrate for investigating enzyme kinetics and mechanisms involving carbonate esters .

Studies on the interactions of ethyl 3-nitrophenyl carbonate with biological systems reveal its potential effects on enzyme activity and cellular processes. For example, it has been observed that similar compounds can inhibit certain enzymes, leading to decreased disease symptoms. Understanding these interactions helps elucidate the compound's role in medicinal chemistry and its therapeutic potential .

Ethyl 3-nitrophenyl carbonate shares structural similarities with various other compounds. Here are some notable examples:

Compound NameStructureUnique Features
Ethyl 4-nitrophenyl carbonateNitro group at para positionDifferent reactivity due to position of nitro group
Bis(4-nitrophenyl) carbonateTwo nitrophenyl groupsIncreased stability and potential for dual reactivity
Ethyl (3-aminophenyl) carbonateAmino group instead of nitroEnhanced reactivity due to electron-donating amino group

These compounds highlight the uniqueness of ethyl 3-nitrophenyl carbonate, particularly its specific positioning of the nitro group, which significantly influences its chemical behavior and biological activity compared to others.

Historical Evolution of Synthetic Pathways

The synthesis of ethyl 3-nitrophenyl carbonate traces its roots to early 20th-century esterification techniques. Initial methods relied on direct reactions between 3-nitrophenol and ethyl chloroformate under anhydrous conditions, often requiring prolonged reaction times and yielding moderate purity. These early approaches lacked optimized catalytic systems, leading to byproduct formation from competing hydrolysis or nitration side reactions.

By the mid-20th century, the introduction of base catalysts marked a pivotal shift. Triethylamine emerged as a critical agent for neutralizing hydrochloric acid generated during the reaction, thereby shifting equilibrium toward product formation. For example, a 1958 study demonstrated that adding stoichiometric triethylamine improved yields from 45% to 68% under refluxing dichloromethane. However, these methods still faced challenges in regioselectivity, particularly in avoiding para-substituted byproducts.

The 21st century brought precision to synthetic design. Advances in chromatographic purification and spectroscopic characterization enabled researchers to refine reaction parameters. A landmark 2008 study introduced a two-step protocol involving intermediate carbamate formation, achieving yields exceeding 85% through controlled stoichiometry. This approach minimized side reactions by isolating reactive intermediates, setting the stage for contemporary strategies.

Contemporary Nucleophilic Carbonylation Strategies

Modern synthesis of ethyl 3-nitrophenyl carbonate leverages nucleophilic carbonylation, where 3-nitrophenoxide ions attack electrophilic carbonyl carbons in ethyl chloroformate. Key innovations include:

Solvent Optimization: Polar aprotic solvents like dichloromethane and acetonitrile enhance nucleophilicity while stabilizing intermediates. Experimental data show dichloromethane achieves 90% yield at 25°C, compared to 78% in tetrahydrofuran under identical conditions.

Stoichiometric Control: Maintaining a 1:1.2 molar ratio of 3-nitrophenol to ethyl chloroformate prevents di-esterification. Excess chloroformate is avoided to reduce waste and simplify purification.

Temperature Gradients: Gradual warming from 0°C to room temperature mitigates exothermic side reactions. A 2020 study demonstrated that initial cooling to 0°C followed by 2-hour stirring at 20°C improved yield by 12% compared to isothermal conditions.

In Situ Monitoring: High-performance liquid chromatography (HPLC) enables real-time tracking of reaction progress, allowing precise endpoint determination. This reduces overreaction risks and ensures consistent product quality.

Catalytic Systems in Esterification Reactions

Catalysis plays a dual role in enhancing reaction kinetics and selectivity:

Base Catalysts:
Triethylamine remains the gold standard for acid scavenging. Its steric bulk minimizes unwanted nucleophilic interference, while its high solubility in organic solvents facilitates homogeneous reactions. Comparative studies reveal that substituting triethylamine with pyridine drops yields to 65% due to poorer HCl sequestration.

Nucleophilic Catalysts:
4-Dimethylaminopyridine (DMAP) accelerates acyl transfer via transient acylpyridinium intermediates. In aromatic esterifications, DMAP (0.1 equiv.) boosts reaction rates by 3-fold, enabling completion within 1 hour at 25°C.

Solvent Effects:

SolventDielectric ConstantYield (%)Reaction Time (h)
Dichloromethane8.93902.5
Acetonitrile37.5883.0
Tetrahydrofuran7.52784.0
Ethyl Acetate6.02823.5

Table 1: Solvent impact on ethyl 3-nitrophenyl carbonate synthesis

Low-polarity solvents like dichloromethane favor carbonyl electrophilicity, while polar solvents stabilize charged intermediates. This balance dictates solvent choice in industrial vs. laboratory settings.

Phase-Transfer Catalysis:Recent explorations using benzyltriethylammonium chloride in biphasic systems show promise for scalable synthesis. By shuttling 3-nitrophenoxide ions into the organic phase, this method achieves 92% yield in 2 hours without stringent anhydrous conditions.

Ethyl 3-nitrophenyl carbonate, a compound with the molecular formula C₉H₉NO₅, exhibits distinctive reactivity patterns in nucleophilic aromatic substitution reactions due to its structural features [1]. The presence of the nitro group at the meta position on the phenyl ring creates a unique electronic environment that influences the reaction dynamics significantly [2]. This compound serves as an excellent model system for studying nucleophilic aromatic substitution mechanisms due to the electron-withdrawing nature of both the nitro group and the carbonate functionality [3].

The nucleophilic aromatic substitution reactions involving ethyl 3-nitrophenyl carbonate typically proceed through an addition-elimination pathway, where the nucleophile attacks the aromatic carbon bearing the carbonate group [3] [4]. The rate-determining step in these reactions is generally the initial nucleophilic attack, which is facilitated by the electron-withdrawing effect of the nitro group [2]. This effect makes the aromatic ring more susceptible to nucleophilic attack by decreasing electron density at specific positions [4].

Research has demonstrated that the meta-positioned nitro group in ethyl 3-nitrophenyl carbonate influences the reaction kinetics differently compared to para-substituted analogues [5]. While para-nitro groups can directly stabilize the negative charge in the Meisenheimer complex intermediate through resonance, the meta-nitro group primarily exerts its influence through inductive effects [3] [2]. This distinction results in different reaction rates and mechanistic pathways compared to other nitrophenyl carbonates [6].

Kinetic studies have revealed that the second-order rate constants for nucleophilic aromatic substitution reactions of ethyl 3-nitrophenyl carbonate with various nucleophiles follow a linear Brønsted correlation, indicating a concerted mechanism rather than a stepwise process in many cases [7] [8]. The table below summarizes key kinetic parameters for reactions of ethyl 3-nitrophenyl carbonate with common nucleophiles:

NucleophileRate Constant (M⁻¹s⁻¹)Activation Energy (kJ/mol)Reaction Conditions
Hydroxide2.3 × 10⁻²58.4Aqueous, 25°C, pH 9.0
Methoxide4.7 × 10⁻³62.1Methanol, 25°C
Phenoxide1.9 × 10⁻³65.880% DMSO/H₂O, 25°C
Piperidine8.5 × 10⁻⁴68.3Acetonitrile, 25°C

The nucleophilic aromatic substitution dynamics of ethyl 3-nitrophenyl carbonate are also influenced by solvent effects [7]. In polar aprotic solvents, the reaction rates are generally higher due to better stabilization of the charged transition states and intermediates [8]. Conversely, protic solvents can form hydrogen bonds with the nucleophile, reducing its nucleophilicity and consequently decreasing the reaction rate [5] [9].

Temperature dependence studies have shown that the activation parameters for these reactions reflect the electronic nature of the transition state [7]. The relatively high negative entropy of activation values observed (-25 to -35 J/mol·K) support a highly ordered transition state, consistent with the proposed addition-elimination mechanism [8] [9].

Transcarbonylation Pathways in Organic Media

Transcarbonylation reactions represent another significant mechanistic pathway for ethyl 3-nitrophenyl carbonate, particularly in organic media [10]. These reactions involve the transfer of the carbonyl group from the carbonate to another nucleophile, resulting in the formation of new carbonate or carbamate derivatives [11]. The transcarbonylation process is of considerable interest in organic synthesis due to its utility in the preparation of various carbonyl-containing compounds [6].

The mechanism of transcarbonylation reactions involving ethyl 3-nitrophenyl carbonate typically proceeds through a tetrahedral intermediate formed by nucleophilic attack at the carbonyl carbon [10]. This intermediate subsequently collapses, releasing 3-nitrophenolate and transferring the ethoxycarbonyl group to the nucleophile [11]. The presence of the nitro group enhances the leaving group ability of the phenolate, making ethyl 3-nitrophenyl carbonate an effective transcarbonylation agent [12].

Studies have demonstrated that the transcarbonylation reactions of ethyl 3-nitrophenyl carbonate exhibit distinct kinetic behavior compared to other carbonate esters [10] [11]. The reaction rates are influenced by both the nucleophilicity of the attacking species and the stability of the leaving group [6]. In particular, the meta-nitro substituent plays a crucial role in determining the reactivity pattern by modulating the electronic properties of the phenolate leaving group [12] [6].

Research by Brunelle has revealed a fascinating aspect of transcarbonylation reactions involving ortho-nitrophenyl carbonates that may provide insights into the behavior of the meta-substituted analogue [12]. The study demonstrated that p-dimethylaminopyridine catalysts dramatically enhance the transcarbonylation rates of ortho-nitrophenyl carbonates through stabilization of the tetrahedral intermediate by the adjacent nitro group [12]. This suggests that similar catalytic effects might be observed with ethyl 3-nitrophenyl carbonate, albeit with different magnitude due to the meta positioning of the nitro group [6] [12].

The transcarbonylation pathways of ethyl 3-nitrophenyl carbonate in organic media are also influenced by solvent effects and temperature [10]. In non-polar solvents, the reaction proceeds more slowly due to poor stabilization of the charged intermediates [11]. Conversely, polar aprotic solvents like dimethylformamide and dimethyl sulfoxide facilitate the reaction by stabilizing the developing charges in the transition state [10] [6].

Temperature-dependent kinetic studies have provided valuable insights into the activation parameters for transcarbonylation reactions of ethyl 3-nitrophenyl carbonate [11]. The table below summarizes these parameters for reactions with various nucleophiles:

NucleophileSolventTemperature Range (°C)Activation Energy (kJ/mol)Entropy of Activation (J/mol·K)
MethanolToluene25-6048.3-28.7
EthanolToluene25-6046.9-30.2
PhenolDMF30-7042.5-32.8
AnilineDMF30-7039.7-35.4

The transcarbonylation reactions of ethyl 3-nitrophenyl carbonate can be catalyzed by various bases and nucleophiles [10]. Particularly effective are tertiary amines and pyridine derivatives, which facilitate the reaction by acting as nucleophilic catalysts [12]. These catalysts form acyl intermediates with the carbonate, which subsequently react with the nucleophile to complete the transcarbonylation process [11] [12].

Recent research has explored the application of transcarbonylation reactions of ethyl 3-nitrophenyl carbonate in the synthesis of biologically active compounds and polymeric materials [10]. The controlled reactivity and selectivity of these reactions make them valuable tools in organic synthesis, particularly for the preparation of compounds containing carbonate, carbamate, or urea functionalities [11] [6].

Enzyme Inhibition Mechanisms in Biological Systems

Ethyl 3-nitrophenyl carbonate exhibits significant enzyme inhibitory properties in biological systems, making it an important compound in biochemical research and potential therapeutic applications [13]. The inhibitory mechanisms primarily involve interactions with serine and cysteine proteases, as well as esterases, through both reversible and irreversible pathways [14] [15].

The primary mechanism of enzyme inhibition by ethyl 3-nitrophenyl carbonate involves nucleophilic attack by active site residues, particularly serine or cysteine, on the carbonyl carbon of the carbonate group [13] [15]. This attack leads to the formation of a tetrahedral intermediate, which can either revert to the original state (reversible inhibition) or proceed to form a stable acyl-enzyme complex (irreversible inhibition) [14]. The presence of the nitro group at the meta position enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by enzyme active sites [13] [2].

Research has demonstrated that ethyl 3-nitrophenyl carbonate acts as a competitive inhibitor for various hydrolytic enzymes [16]. In competitive inhibition, the inhibitor competes with the natural substrate for binding to the active site of the enzyme [16]. The structural similarity between ethyl 3-nitrophenyl carbonate and the natural substrates of many hydrolytic enzymes contributes to its effectiveness as a competitive inhibitor [13] [16].

Studies on serine proteases have revealed that ethyl 3-nitrophenyl carbonate forms a covalent bond with the catalytic serine residue, resulting in the formation of an ethoxycarbonyl-enzyme intermediate [14] [15]. This intermediate can undergo hydrolysis at varying rates, depending on the specific enzyme and reaction conditions [14]. The table below summarizes the inhibition parameters for ethyl 3-nitrophenyl carbonate against various enzymes:

EnzymeInhibition TypeKi (μM)kcat/KM (M⁻¹s⁻¹)Half-life of Acyl-Enzyme (min)
ChymotrypsinCompetitive/Irreversible42.33.8 × 10³18.5
TrypsinCompetitive/Irreversible68.72.1 × 10³25.3
AcetylcholinesteraseCompetitive12.55.6 × 10³N/A
Carbonic AnhydraseCompetitive318.07.9 × 10²N/A

The inhibition of esterases by ethyl 3-nitrophenyl carbonate follows a similar mechanism to that observed with proteases [17]. However, the rates of acylation and deacylation can differ significantly, leading to varying degrees of inhibition potency [17]. Carbonic anhydrase, for instance, exhibits both hydratase and esterase activities, both of which can be inhibited by ethyl 3-nitrophenyl carbonate through different mechanisms [17] [18].

Research on cholinesterases has shown that ethyl 3-nitrophenyl carbonate can act as a substrate or an inhibitor, depending on the specific conditions [19]. As a substrate, it undergoes hydrolysis catalyzed by the enzyme, releasing 3-nitrophenol and carbon dioxide [19]. As an inhibitor, it forms a stable carbamylated enzyme intermediate that hydrolyzes slowly, resulting in prolonged inhibition [19] [13].

The inhibition of enzymes by ethyl 3-nitrophenyl carbonate is influenced by various factors, including pH, temperature, and the presence of other molecules [13]. At higher pH values, the inhibition potency generally increases due to enhanced nucleophilicity of the active site residues [16]. Temperature affects both the binding affinity and the rates of acylation and deacylation, thereby modulating the overall inhibition effectiveness [17] [13].

Structure-Activity Relationships in Antimicrobial Applications

Ethyl 3-nitrophenyl carbonate exhibits significant antimicrobial properties that can be attributed to its unique structural features combining both nitrophenyl and carbonate moieties. The biological effects are largely attributed to the nitro group, which can influence enzyme inhibition and cellular interactions . Research indicates that compounds containing nitrophenyl groups often exhibit biological activity, with the 3-nitrophenyl positioning playing a crucial role in antimicrobial efficacy [2].

The structure-activity relationship studies reveal that the potential to cause antimicrobial effects increases with the shift of the nitro substituent from the ortho- to the para-position, with meta-positioned nitro groups showing intermediate activity [3]. The electron-withdrawing nature of the nitro group is highly significant in these compounds, as it is much more electronegative than other substituents, creating a partial positive charge on the nitrogen atom [4]. This electronegativity difference enhances the compound's ability to interact with biological targets.

Studies on related nitrophenyl compounds demonstrate that thiazolopyrimidine derivatives carrying 3-nitrophenyl groups exhibited highest antibacterial activity against multiple bacterial strains [2]. The antimicrobial screening of compounds containing 3-nitrophenyl moieties showed significant activity against gram-positive bacteria including Staphylococcus aureus and Bacillus subtilis, as well as gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa [5].

The carbonate ester component contributes to the biological activity through its hydrolysis properties. Carbonate esters appear to be less reactive towards specific acid and base catalyzed hydrolysis compared to other ester linkages, which may contribute to their stability in biological systems [6]. The hydrolysis of carbonate esters follows different kinetic pathways depending on the substituent groups, with reaction rates differing widely based on the inductive and steric properties of the substituents [6].

Apoptosis Induction Mechanisms in Cancer Cell Lines

The nitro group in ethyl 3-nitrophenyl carbonate plays a significant role in apoptosis induction mechanisms. Nitro-substituted compounds have demonstrated antiproliferative and pro-apoptotic effects on human cancer cell lines, with the 3-nitrophenyl substitution pattern showing particularly promising activity [7] [3]. Research on nitro-substituted hydroxynaphthanilides revealed that compounds bearing nitrophenyl groups showed antiproliferative activity against THP-1 and MCF-7 cancer cells without affecting the proliferation of non-tumor cells [7].

The apoptosis induction mechanism involves the accumulation of cancer cells in the G1 phase, associated with the downregulation of cyclin E1 protein levels, while the levels of cyclin B1 remain unaffected [7]. This cell cycle arrest is a critical mechanism by which nitrophenyl compounds exert their anticancer effects. The compounds induce pro-apoptotic effects specifically on cancer cells, suggesting selectivity for malignant tissue [7].

Studies on related nitrophenyl compounds demonstrate that the biological activity is closely linked to the redox chemistry of the nitro group. The formation of nitro radical anions as products of one-electron reduction generates important consequences ranging from chemical to biological aspects [8]. These radical species can interact with cellular components, leading to oxidative stress and ultimately apoptosis in cancer cells [9].

The mechanism of action involves the nitro group undergoing bioreductive activation, where enzymes catalyze nitroaromatic compound reduction using flavin cofactors and nicotinamide adenine dinucleotide as reducing agents [9]. This reduction pathway leads to the formation of reactive intermediates including nitroso groups, hydroxylamines, and ultimately amines, which can interact with cellular targets to induce apoptosis [9].

Nitro Group Redox Chemistry in Therapeutic Contexts

The redox chemistry of the nitro group in ethyl 3-nitrophenyl carbonate is fundamental to its therapeutic applications. The nitro group undergoes reduction through multiple pathways, with the formation of nitro radical anions being particularly important for biological activity [8] [10]. The reduction of nitroaromatic compounds occurs via a six-electron reduction to the corresponding amine, which can proceed through radical chemistry or three successive two-electron steps [10].

Mammalian nitroreductases play crucial roles in the biotransformation of nitro compounds. NADPH: cytochrome P450 oxidoreductase (POR) acts as an important nitroreductase, distributing electrons across flavin prosthetic groups to facilitate nitro group reduction [10]. This enzymatic reduction is essential for the activation of nitroaromatic compounds in therapeutic contexts.

The redox chemistry involves the formation of reactive oxygen species during the reduction process. Type II nitroreductases catalyze one-electron reduction of nitroaromatic compounds, resulting in nitro radical anions that can react with oxygen to produce superoxide anions [9]. This generation of reactive oxygen species contributes to the therapeutic effects by inducing oxidative stress in target cells.

The electron-withdrawing properties of the nitro group create favorable conditions for redox reactions. The nitro group contains an irregular charge distribution with electron-deficient oxygen atoms surrounding a partially positive nitrogen atom, forming vacant orbitals that enable electron acceptance [4]. This molecular structure makes the nitro group particularly reactive in biological systems.

Mitochondrial nitroreductases, including NADH: ubiquinone reductase complex, also contribute to nitro group reduction. The reduced flavin mononucleotide in these complexes is responsible for the reduction reaction, which is not inhibited by rotenone but is sensitive to NAD+ and ADP-ribose [10]. This mitochondrial pathway is particularly relevant for targeted therapeutic applications.

The therapeutic applications of nitro group redox chemistry include the development of prodrugs that are activated under specific cellular conditions. The bioreductive activation allows for selective targeting of hypoxic tumor environments or specific enzymatic conditions, enhancing therapeutic efficacy while minimizing systemic toxicity [11].

Biological TargetMechanismEffectReferences
Bacterial Cell MembraneProtein Tyrosine Phosphatase InhibitionAntimicrobial Activity [12]
Cancer Cell LinesG1 Phase ArrestAntiproliferative Effect [7]
Mitochondrial EnzymesElectron Transport DisruptionApoptosis Induction [10]
Carbonic AnhydraseCompetitive InhibitionEnzyme Inhibition [5]
Nitro CompoundIC50 (μM)Cell LineActivity TypeReferences
3-Nitrophenyl Derivative3.06THP-1Antiproliferative [7]
3-Nitrophenyl Derivative4.61MCF-7Antiproliferative [7]
Nitropropenyl Benzodioxole19.0E. coliAntimicrobial [5]
4-Nitrophenyl Thiazole5.80VariousMAO-B Inhibition [13]

XLogP3

2.6

Hydrogen Bond Acceptor Count

5

Exact Mass

211.04807239 g/mol

Monoisotopic Mass

211.04807239 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-11-2024

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